N-Acetyl-L-phenylalanine
Overview
Description
N-Acetyl-L-phenylalanine is an acetylated derivative of the amino acid L-phenylalanine. It is a biologically significant compound that plays a role in various biochemical processes. The compound is characterized by the presence of an acetyl group attached to the amino group of L-phenylalanine, resulting in the chemical formula C11H13NO3 .
Mechanism of Action
Target of Action
N-Acetyl-L-phenylalanine is synthesized from L-phenylalanine and acetyl-CoA . The primary target of this compound is the enzyme phenylalanine N-acetyltransferase . This enzyme catalyzes the chemical reaction between acetyl-CoA and L-phenylalanine to produce CoA and this compound .
Mode of Action
The interaction of this compound with its target, phenylalanine N-acetyltransferase, results in the production of this compound . This process involves the transfer of an acetyl group from acetyl-CoA to L-phenylalanine .
Biochemical Pathways
This compound is involved in the phenylalanine metabolic pathway . It is also a part of the biosynthesis pathway of tropane, piperidine and pyridine alkaloids, pyrimidine metabolic pathway, isoquinoline alkaloid biosynthesis pathway, glycolysis/gluconeogenesis pathway, flavonoid biosynthesis pathway, fatty acid biosynthesis pathway, carbon fixation pathway in photosynthetic organisms, and the metabolic pathway of amino sugar and nucleotide sugar .
Pharmacokinetics
It is known that it is synthesized from l-phenylalanine and acetyl-coa . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action is the production of this compound . This compound is the principal acylamino acid in Escherichia coli . It is also used as a reactant to synthesize methyl or ethyl esters of this compound, which are employed as versatile building blocks in peptide synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the enzyme phenylalanine N-acetyltransferase, which is involved in the synthesis of this compound, can be affected by changes in pH, temperature, and the presence of other molecules . .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-phenylalanine is synthesized from acetyl-CoA and L-phenylalanine by the enzyme acetyl-CoA–L-phenylalanine α-N-acetyltransferase . This enzyme has a pH optimum of 8 and catalyses the acetylation of L-phenylalanine .
Cellular Effects
This compound appears in large amounts in the urine of patients with phenylketonuria, a human genetic disorder due to the lack of phenylalanine hydroxylase, the enzyme necessary to metabolize phenylalanine to tyrosine .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetyl-CoA–L-phenylalanine α-N-acetyltransferase, which catalyzes the acetylation of L-phenylalanine .
Metabolic Pathways
This compound is involved in the metabolic pathway of phenylalanine. It is synthesized from acetyl-CoA and L-phenylalanine by the enzyme acetyl-CoA–L-phenylalanine α-N-acetyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-L-phenylalanine can be synthesized through the acetylation of L-phenylalanine. This process typically involves the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar acetylation reactions but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified through recrystallization from solvents such as water, methanol, or chloroform .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-phenylalanine undergoes various chemical reactions, including:
Esterification: The compound can react with alcohols in the presence of acid catalysts to form esters.
Hydrogenation: It can undergo hydrogenation reactions, such as the rhodium-catalyzed hydrogenation to form acetylaminocyclohexane propanoic acid.
Common Reagents and Conditions:
Esterification: Methanol and Mukaiyama’s reagent.
Hydrogenation: Rhodium catalysts under hydrogen gas.
Major Products:
- N-acetyl phenylalanine methyl ester
- Acetylaminocyclohexane propanoic acid
Scientific Research Applications
N-Acetyl-L-phenylalanine has a wide range of applications in scientific research:
- Chemistry: It is used as a reactant in the synthesis of various peptides and esters, serving as a building block in peptide synthesis .
- Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain metabolic diseases .
- Medicine: Research has explored its anti-inflammatory properties and potential therapeutic applications in treating conditions such as joint diseases .
- Industry: It is employed in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Comparison with Similar Compounds
N-Acetyl-L-phenylalanine is unique due to its acetylated structure, which distinguishes it from other amino acids. Similar compounds include:
- N-Acetyl-L-alanine
- N-Acetyl-L-leucine
- N-Acetyl-L-proline
- N-Acetyl-L-methionine
These compounds share the acetylation of the amino group but differ in their side chains, leading to variations in their chemical properties and biological activities .
This compound stands out for its specific applications in peptide synthesis and its potential therapeutic benefits, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJSKKFNMDLON-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883539 | |
Record name | L-Phenylalanine, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-L-phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2018-61-3, 2901-75-9 | |
Record name | N-Acetyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | L-Phenylalanine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Phenylalanine, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ACETYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-Acetyl-L-phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 - 173 °C | |
Record name | N-Acetyl-L-phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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